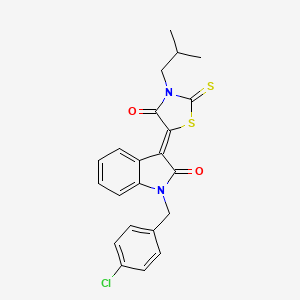![molecular formula C16H9ClF3NO3 B12040741 methyl (2Z)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}-2-cyano-2-propenoate](/img/structure/B12040741.png)
methyl (2Z)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}-2-cyano-2-propenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2Z)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}-2-cyano-2-propenoate is a complex organic compound characterized by the presence of a trifluoromethyl group, a cyano group, and a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}-2-cyano-2-propenoate typically involves multi-step organic reactions. One common route includes the nitration of a precursor compound, followed by conversion of the nitro group to an amine, and subsequent bromination . The specific conditions for each step, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced technologies such as automated reactors and real-time monitoring systems ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2Z)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}-2-cyano-2-propenoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions, such as temperature and pH, are carefully controlled to favor the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide variety of derivatives, depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
Methyl (2Z)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}-2-cyano-2-propenoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of methyl (2Z)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}-2-cyano-2-propenoate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
- Methyl 2-chloro-5-(trifluoromethyl)benzoate
Uniqueness
Methyl (2Z)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}-2-cyano-2-propenoate is unique due to its combination of functional groups and structural features. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C16H9ClF3NO3 |
|---|---|
Peso molecular |
355.69 g/mol |
Nombre IUPAC |
methyl (Z)-3-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C16H9ClF3NO3/c1-23-15(22)9(8-21)6-11-3-5-14(24-11)12-7-10(16(18,19)20)2-4-13(12)17/h2-7H,1H3/b9-6- |
Clave InChI |
LOFNSZJVGUGCMJ-TWGQIWQCSA-N |
SMILES isomérico |
COC(=O)/C(=C\C1=CC=C(O1)C2=C(C=CC(=C2)C(F)(F)F)Cl)/C#N |
SMILES canónico |
COC(=O)C(=CC1=CC=C(O1)C2=C(C=CC(=C2)C(F)(F)F)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-ethyl-3-[(E)-(4-fluorophenyl)methylideneamino]thiourea](/img/structure/B12040706.png)
![3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12040721.png)
![6-Amino-4-[5-(3,4-dichlorophenyl)-2-furyl]-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12040730.png)
![6-Amino-3-(4-chlorophenyl)-2H-benzo[b][1,4]oxazine](/img/structure/B12040738.png)
